Ethyl-4-thiazoloyl-acetate

Description

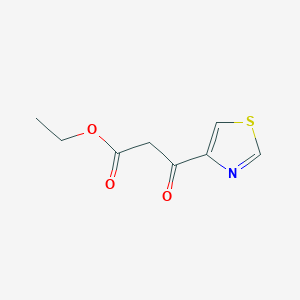

Ethyl-4-thiazoloyl-acetate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds. The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

ethyl 3-oxo-3-(1,3-thiazol-4-yl)propanoate |

InChI |

InChI=1S/C8H9NO3S/c1-2-12-8(11)3-7(10)6-4-13-5-9-6/h4-5H,2-3H2,1H3 |

InChI Key |

NVHWHJVELRZWTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CSC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl-4-thiazoloyl-acetate typically involves the reaction of ethyl acetoacetate with thioamides or thiourea under acidic or basic conditions. One common method involves the use of ethyl acetoacetate and thiourea in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl-4-thiazoloyl-acetate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Ethyl-4-thiazoloyl-acetate has been investigated for its anticancer properties, particularly through its derivatives which exhibit selective cytotoxic effects on various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Studies : Research has shown that thiazole derivatives, including those containing this compound, demonstrate significant cytotoxicity against multiple cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HepG2 (liver cancer) . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can enhance anticancer activity.

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key cellular pathways related to cancer proliferation and survival. For instance, some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Data Table: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Compound 19 | A549 | 23.30 | Apoptosis Induction |

| Compound 20 | MCF-7 | 10–30 | Caspase Activation |

| Compound 21 | HepG2 | >1000 | Cell Cycle Arrest |

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazole derivatives, including this compound.

Findings

- Efficacy in Animal Models : In vivo studies demonstrated that certain thiazole analogues exhibited anticonvulsant effects comparable to standard medications like ethosuximide. Compounds with specific substitutions on the thiazole ring showed median effective doses significantly lower than existing treatments .

Data Table: Anticonvulsant Activity of this compound Derivatives

| Compound Name | Model Used | Median Effective Dose (mg/kg) | Comparison Drug |

|---|---|---|---|

| Compound A | MES | <20 | Ethosuximide |

| Compound B | scPTZ | Similar to Sodium Valproate | Sodium Valproate |

Other Pharmacological Activities

Beyond its anticancer and anticonvulsant properties, this compound exhibits potential in other therapeutic areas.

Findings

- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The presence of halogen substitutions significantly enhances these effects.

- Antioxidant Activities : this compound derivatives have been evaluated for their antioxidant potential, revealing better activity than standard antioxidants like ascorbic acid in certain assays .

Mechanism of Action

The mechanism of action of ethyl-4-thiazoloyl-acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with cell division and induce apoptosis .

Comparison with Similar Compounds

Sulfathiazole: An antimicrobial drug containing a thiazole ring.

Ritonavir: An antiretroviral drug with a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure.

Uniqueness: Ethyl-4-thiazoloyl-acetate is unique due to its specific combination of the thiazole ring with an ethyl acetate group, which imparts distinct chemical and biological properties.

Biological Activity

Introduction

Ethyl-4-thiazoloyl-acetate (ETA) is a compound derived from thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of ETA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving thiazole derivatives. The synthesis typically involves the reaction of thiazole with acetic anhydride or ethyl acetate under acidic conditions, leading to the formation of the ester functional group. The compound's structure is characterized by the presence of a thiazole ring attached to an ethyl acetate moiety.

Antimicrobial Activity

Research has demonstrated that ETA exhibits significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various thiazole derivatives, including ETA, against a range of bacterial and fungal strains. The results indicated that ETA showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against Gram-positive and Gram-negative bacteria. Additionally, antifungal activity was observed against Candida species with MIC values around 64 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 64 |

| Aspergillus niger | 128 |

Anticancer Activity

ETA has also been investigated for its potential anticancer properties. A series of studies focused on the cytotoxic effects of thiazole derivatives on various cancer cell lines. In vitro assays revealed that ETA exhibited significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value of approximately 25 µM. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Study: Anticancer Activity Evaluation

In a recent study, ETA was tested alongside other thiazole derivatives for their effects on cancer cell proliferation. The results showed that ETA inhibited cell growth in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with ETA compared to control groups .

Anti-inflammatory Activity

ETA has demonstrated anti-inflammatory effects in various animal models. A study assessed the anti-inflammatory activity using carrageenan-induced paw edema in rats. The administration of ETA resulted in a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Effects of this compound

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Indomethacin (10 mg/kg) | 50 |

| This compound (50 mg/kg) | 40 |

Mechanistic Insights

The biological activities of ETA can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : Thiazole derivatives disrupt microbial cell wall synthesis and interfere with metabolic pathways.

- Anticancer Mechanism : ETA induces apoptosis via mitochondrial pathways and inhibits key signaling pathways involved in cell proliferation.

- Anti-inflammatory Mechanism : It modulates inflammatory mediators such as COX enzymes and cytokines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing ethyl thiazoloyl-acetate derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Ethyl thiazoloyl-acetates are typically synthesized via esterification of thiazole acetic acids or through Claisen condensation. For example, Ethyl 4-chloroacetoacetate (a related compound) is synthesized using ethanol and chloroacetyl chloride under reflux with acid catalysis . Critical parameters include:

- Catalyst choice : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions influence esterification efficiency.

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may degrade heat-sensitive intermediates .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of thiazole intermediates .

- Table : Comparison of synthetic routes for analogous esters:

| Compound | Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 4-chloroacetoacetate | Esterification | H₂SO₄ | 85–90 | |

| Ethyl 2-aminothiazole-4-acetate | Condensation | K₂CO₃ | 70–75 |

Q. Which analytical techniques are most reliable for characterizing Ethyl-4-thiazoloyl-acetate, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR reveals distinct signals for the thiazole ring (δ 7.2–8.1 ppm) and ester carbonyl (δ 4.1–4.3 ppm for CH₂CH₃) .

- IR Spectroscopy : Ester C=O stretching (1730–1750 cm⁻¹) and thiazole C=N (1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 215 for C₈H₉NO₃S) and fragmentation patterns validate purity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or polymorphic variations. Strategies include:

- Purity Assessment : Use HPLC (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities >0.1% .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs by comparing melting endotherms .

- Reproducibility : Cross-validate synthetic protocols (e.g., solvent drying, inert atmosphere) to minimize batch variability .

Q. What reaction engineering strategies improve regioselectivity in the synthesis of this compound analogs with complex substituents?

- Methodological Answer : Regioselectivity challenges arise in thiazole functionalization. Solutions include:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to orient electrophilic substitution .

- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C–H activation at specific positions .

- Computational Modeling : DFT calculations predict reactive sites on the thiazole ring, guiding experimental design .

Data Analysis and Optimization

Q. How should researchers statistically analyze yield variability in multi-step syntheses of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading) .

- ANOVA : Identify significant factors (p < 0.05) affecting yield. For example, a 2³ factorial design revealed temperature as the dominant factor (F-value = 12.7) in esterification .

- Control Charts : Monitor batch-to-batch consistency using mean yield ± 3σ limits .

Q. What degradation pathways are observed for this compound under accelerated stability conditions, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis : Ester cleavage in aqueous media (pH-dependent; t₁/₂ = 48 hrs at pH 7.4). Stabilize via lyophilization or non-aqueous formulations .

- Oxidation : Thiazole ring oxidation forms sulfoxides. Use antioxidants (e.g., BHT) or store under nitrogen .

- Light Sensitivity : UV irradiation causes photodegradation. Use amber glassware and avoid >300 nm light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.